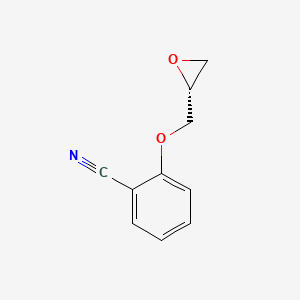![molecular formula C12H13N3 B1611280 3-(1,2,3,6-四氢吡啶-4-基)-1H-吡咯并[2,3-b]吡啶 CAS No. 281658-42-2](/img/structure/B1611280.png)
3-(1,2,3,6-四氢吡啶-4-基)-1H-吡咯并[2,3-b]吡啶
描述
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine (THPP) is a type of heterocyclic compound that is composed of a pyridine ring, a pyrrolo ring, and an alkyl group. It is a useful intermediate for the synthesis of other compounds, and has been studied for its potential applications in various scientific fields.
科学研究应用
Pharmacology: Antagonist Design
This compound has been utilized in the design of receptor antagonists. Specifically, derivatives of tetrahydropyridines, which include the core structure of this compound, have been used to create ligands for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors . These ligands exhibit high affinity in the nanomolar range, making them valuable tools for neuroscience research and potential therapeutic agents.
Medicinal Chemistry: Substance Addiction Treatment
In the field of medicinal chemistry, a derivative of this compound, 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine glutarate, has been investigated for its potential in treating or preventing substance addiction and inflammation . This highlights the compound’s relevance in developing new therapeutic strategies for addiction-related disorders.
Chemical Synthesis: Heterocyclic Compound Formation
The compound serves as a precursor in chemical synthesis, particularly in forming heterocyclic compounds. It has been used to form ene-endo-spirocyclic ammonium ylids, which are intermediates in [2,3]-sigmatropic rearrangement reactions leading to the formation of pyrroloazepinones and oxazepinones . These reactions are significant in the synthesis of complex organic molecules.
Neuroscience: GABA Receptor Studies
In neuroscience, related tetrahydropyridine compounds have been used as γ-aminobutyric acid C (GABAc) blockers in retinal ganglion cells . These studies are crucial for understanding the role of GABA receptors in the nervous system and for investigating conditions like epilepsy and anxiety disorders.
Oncology: Anticancer Agent Development
Tetrahydropyridines, which share a similar structure with the compound , have been explored for their anti-inflammatory and anticancer properties . The introduction of varied substituents onto the tetrahydropyridine ring system has shown promising effects on pharmacological properties, potentially leading to the development of new anticancer agents.
Drug Discovery: Structure-Activity Relationship (SAR) Studies
The compound’s framework is used in SAR studies to understand the relationship between chemical structure and biological activity . These studies are fundamental in drug discovery, as they help identify which molecular modifications can enhance the desired therapeutic effects or reduce side effects.
作用机制
Target of Action
Similar compounds have been found to interact with dopamine d2 and serotonin 5-ht1a and 5-ht2a receptors .
Biochemical Pathways
Dopamine and serotonin pathways are likely to be involved, given the compound’s potential interaction with dopamine d2 and serotonin 5-ht1a and 5-ht2a receptors .
Pharmacokinetics
Similar compounds are known to cross the blood-brain barrier, suggesting good bioavailability .
属性
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-10-11(8-15-12(10)14-5-1)9-3-6-13-7-4-9/h1-3,5,8,13H,4,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDGBIQQFFTLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564421 | |
| Record name | 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
281658-42-2 | |
| Record name | 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















